![molecular formula C11H8N2O B14141909 5-Aminobenz[cd]indol-2(1H)-one CAS No. 74356-38-0](/img/structure/B14141909.png)
5-Aminobenz[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminobenz[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes an amino group at the 5th position and a carbonyl group at the 2nd position, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenz[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. Another approach is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Aminobenz[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted indoles, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
5-Aminobenz[cd]indol-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminobenz[cd]indol-2(1H)-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as Atg4B, which is involved in autophagy. The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes. Additionally, it can interact with receptors and signaling pathways, influencing various biological functions.
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one: Lacks the amino group at the 5th position.
Pyrrolo[4,3,2-de]quinolin-2(1H)-one: A structurally related compound with different biological activities.
Uniqueness
5-Aminobenz[cd]indol-2(1H)-one is unique due to the presence of the amino group at the 5th position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its diverse biological activities and makes it a valuable compound in drug discovery and development.
Properties
CAS No. |
74356-38-0 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-amino-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H8N2O/c12-8-5-4-7-10-6(8)2-1-3-9(10)13-11(7)14/h1-5H,12H2,(H,13,14) |
InChI Key |
IEFULBLJZWOTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


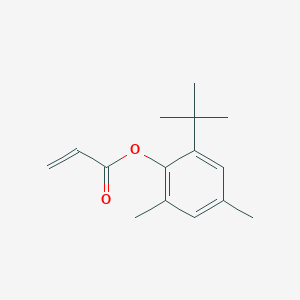
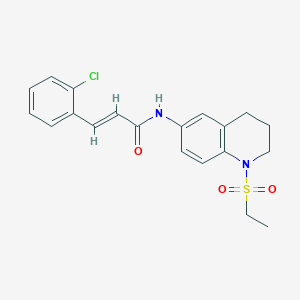
![N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14141835.png)
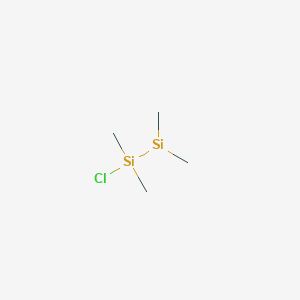
![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
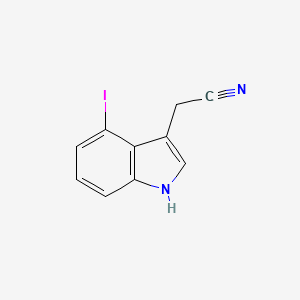
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)

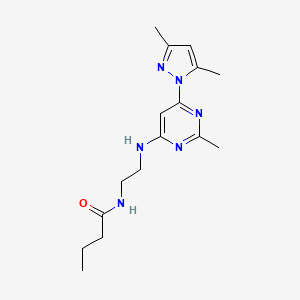
![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
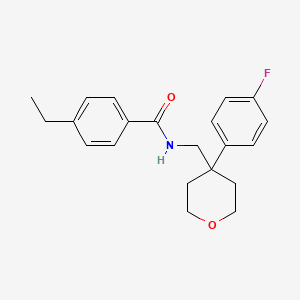

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
